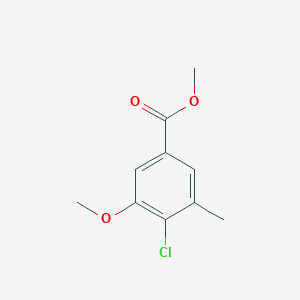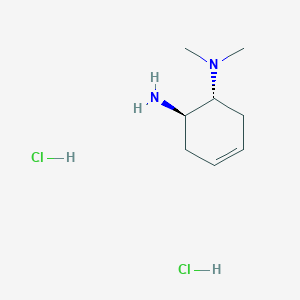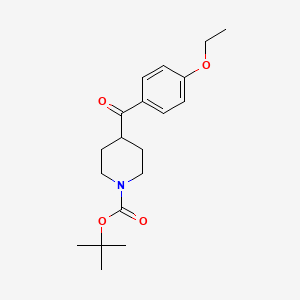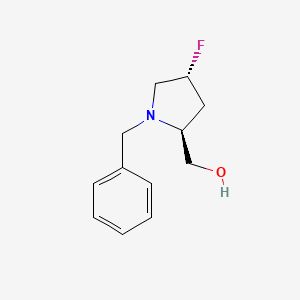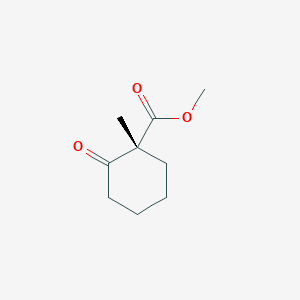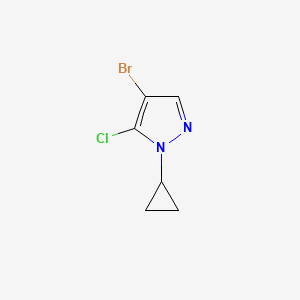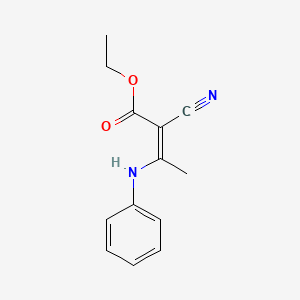
Ethyl 3-anilino-2-cyanocrotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE is an organic compound that belongs to the class of enaminones Enaminones are compounds containing both an enamine and a carbonyl group, which makes them versatile intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE typically involves the reaction of ethyl acetoacetate with aniline in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aniline to form the desired enaminone. The reaction is usually carried out under mild conditions, such as room temperature, and can be catalyzed by various acids or bases .
Industrial Production Methods
In an industrial setting, the production of ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts, such as phosphotungstic acid, can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE has several scientific research applications:
Mécanisme D'action
The mechanism by which ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. It can also participate in redox reactions, altering the oxidative state of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 3-(PHENYLAMINO)BUT-2-ENOATE: Similar structure but lacks the cyano group.
ETHYL 3-(METHYLAMINO)BUT-2-ENOATE: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
The cyano group increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
ethyl (Z)-3-anilino-2-cyanobut-2-enoate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12(9-14)10(2)15-11-7-5-4-6-8-11/h4-8,15H,3H2,1-2H3/b12-10- |
Clé InChI |
MOHRNEGAVRAZEO-BENRWUELSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C)\NC1=CC=CC=C1)/C#N |
SMILES canonique |
CCOC(=O)C(=C(C)NC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


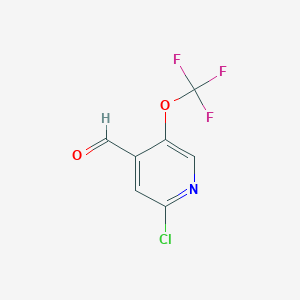

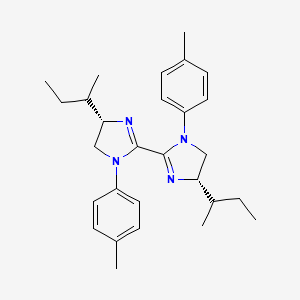

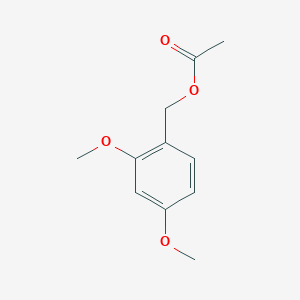
![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)

